

Comparative Efficacy of 10-Alkyl-10-Deazaminopterin Analogues: A Guide for Researchers

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Compound of Interest

Compound Name: 10-Methyl-10-deazaaminopterin

Cat. No.: B1664518

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This guide provides a comparative analysis of the efficacy of 10-alkyl-10-deazaminopterin analogues, a class of antifolate compounds, in preclinical cancer models. It is intended for researchers, scientists, and professionals in drug development. The data presented is compiled from various studies to facilitate an objective comparison of these compounds against the established chemotherapeutic agent, methotrexate.

Data Presentation

The following tables summarize the quantitative data on the antitumor activity of various 10-alkyl-10-deazaminopterin analogues compared to 10-deazaminopterin and methotrexate.

Table 1: In Vivo Efficacy of 10-Alkyl-10-Deazaminopterin Analogues in the L1210 Murine Leukemia Model



Compound	Dosage	Percent Increase in Lifespan (% ILS)	Reference
Methotrexate	LD10	+151%	[1]
10-Deazaminopterin	LD10	+178%	[1]
10-Methyl-10- deazaminopterin	LD10	+235%	[1]
10-Ethyl-10- deazaminopterin	LD10	+211%	[1]
10,10-Dimethyl-10- deazaminopterin	72 mg/kg (Max. tested dose)	+135%	[1]

Table 2: Dihydrofolate Reductase (DHFR) Inhibition and In Vitro Cytotoxicity in L1210 Cells

Compound	DHFR Inhibition (Ki, pM)	In Vitro Cytotoxicity (IC50, nM)	Reference
Methotrexate	4.82 ± 0.60	3.4 ± 1.0	[2]
10-Ethyl-5-methyl- 5,10- dideazaaminopterin	100	65 ± 18	[2]
9-Methyl-10- deazaminopterin	Similar to Methotrexate	21 times more potent than Methotrexate	[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Murine Leukemia Model (L1210)

This protocol outlines the procedure for evaluating the efficacy of 10-alkyl-10-deazaminopterin analogues against L1210 murine leukemia.



- Animal Model: DBA/2 mice are typically used for the L1210 syngeneic model.
- Cell Inoculation: L1210 leukemia cells (e.g., 1 x 10⁶ cells) are injected intraperitoneally (IP) into the mice.
- Randomization and Treatment Initiation: Two days after cell injection, the mice are randomized based on body weight into treatment and control groups. Treatment with the test compounds or vehicle control is then initiated.
- Drug Administration: The compounds are administered at their respective LD10 (lethal dose for 10% of the population) dosages to assess maximum efficacy. The route of administration (e.g., intraperitoneal) and treatment schedule are maintained consistently across all groups.
- Monitoring and Survival Analysis: The primary endpoint is the lifespan of the mice. Survival is monitored daily.
- Calculation of Percent Increase in Lifespan (% ILS): The efficacy of the treatment is quantified by the percent increase in lifespan (% ILS), calculated using the following formula:
 % ILS = [(Median survival time of treated group Median survival time of control group) / Median survival time of control group] x 100

Solid Tumor Growth Inhibition Assay

This protocol describes a general procedure for assessing the antitumor efficacy of compounds in solid tumor models in mice.

- Tumor Induction: Solid tumors are induced by subcutaneously inoculating a suspension of tumor cells (e.g., 2.5 to 3 million Ehrlich ascites carcinoma cells) into the thigh of each mouse.[4]
- Tumor Growth and Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions (longest and shortest diameter) with calipers. Tumor volume is calculated using the formula: V = (d² x D)/2, where 'd' is the shortest diameter and 'D' is the longest diameter.
- Treatment Protocol: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compounds, positive control (e.g., etoposide at



50 mg/kg twice a week), and vehicle are administered according to a defined schedule.[4]

Efficacy Evaluation: The primary endpoints are tumor weight and volume at the end of the experiment (e.g., 14 days after injection).[4] The tumor inhibition rate can be calculated as follows: Tumor Inhibition Rate (%) = [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] x 100

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay determines the inhibitory potential of the compounds against the DHFR enzyme.

- Enzyme and Substrate Preparation: Purified DHFR enzyme and its substrate, dihydrofolate (DHF), are prepared in an appropriate buffer.
- Inhibition Assay: The assay is typically performed in a 96-well microplate reader. The test compounds at various concentrations are incubated with the DHFR enzyme.
- Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the substrate (DHF) and a cofactor (NADPH). The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 340 nm).
- Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the
 concentration of the inhibitor that causes 50% inhibition of the enzyme activity) using the
 Cheng-Prusoff equation, which takes into account the substrate concentration and its affinity
 for the enzyme (Km).

In Vitro Cell Proliferation Assay

This assay measures the cytotoxic effects of the compounds on cancer cell lines.

- Cell Seeding: Cancer cells (e.g., L1210) are seeded in 96-well plates at a specific density.
- Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
- Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is



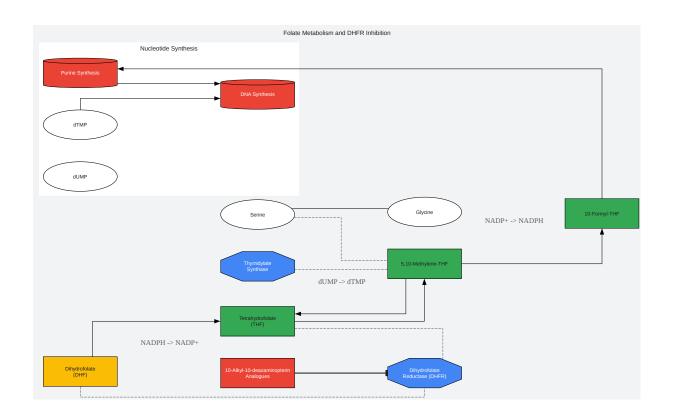
measured, which correlates with the number of viable cells.

• IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization Signaling Pathway

The primary mechanism of action of 10-alkyl-10-deazaminopterin analogues is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell proliferation.





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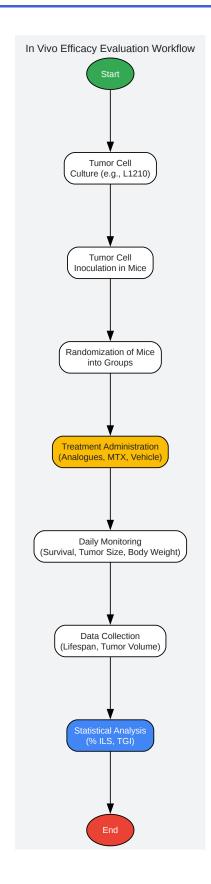


Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 10-alkyl-10-deazaminopterin analogues.

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo evaluation of 10-alkyl-10-deazaminopterin analogues.





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Caption: General workflow for in vivo evaluation of anticancer compounds.



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